molecular formula C8H9ClN2O B1585358 2-(4-Chlorophenyl)acetohydrazide CAS No. 57676-51-4

2-(4-Chlorophenyl)acetohydrazide

Cat. No.: B1585358
CAS No.: 57676-51-4
M. Wt: 184.62 g/mol
InChI Key: ZXTSFZRZKFXXRG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)acetohydrazide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of acetohydrazide, where the acetyl group is substituted with a 4-chlorophenyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorophenyl)acetohydrazide can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction typically proceeds as follows:

    Step 1: Dissolve 4-chlorobenzaldehyde in ethanol.

    Step 2: Add hydrazine hydrate to the solution.

    Step 3: Add a catalytic amount of acetic acid.

    Step 4: Heat the mixture under reflux for several hours.

    Step 5: Cool the reaction mixture and filter the precipitated product.

    Step 6: Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted hydrazides and derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)acetohydrazide
  • 2-(4-Methylphenyl)acetohydrazide
  • 2-(4-Nitrophenyl)acetohydrazide

Uniqueness

2-(4-Chlorophenyl)acetohydrazide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTSFZRZKFXXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332443
Record name 2-(4-Chlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57676-51-4
Record name 4-Chlorobenzeneacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57676-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)acetohydrazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(4-chlorophenyl)acetohydrazide in the synthesis of 1,3,4-oxadiazoles?

A1: this compound serves as a key building block in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles []. It reacts with various substituted cinnamic acids in the presence of phosphoric anhydride as a catalyst. This reaction leads to the formation of the desired oxadiazole ring structure.

Q2: What characterization data supports the successful incorporation of this compound into the final 1,3,4-oxadiazole products?

A2: The synthesized 1,3,4-oxadiazoles were thoroughly characterized using various spectroscopic techniques. These include Mass spectrometry, Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR) spectroscopy, and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy []. The data obtained from these analyses confirmed the presence of the expected structural features derived from this compound within the final oxadiazole compounds.

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